Synthesis of 3-Nitro-1-vinylpyrazolecarboxylic acid
Synthesis of 3-Nitro-1-vinylpyrazolecarboxylic acid
An In-Depth Technical Guide to the Synthesis of 3-Nitro-1-vinylpyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, scientifically-grounded framework for the synthesis of 3-Nitro-1-vinylpyrazole-5-carboxylic acid, a heterocyclic compound of significant interest for pharmaceutical and materials science applications. The pyrazole scaffold is a privileged structure in medicinal chemistry, and the incorporation of nitro and vinyl functionalities offers unique opportunities for creating novel chemical entities with tailored biological activities and reactivity. This document moves beyond a simple recitation of steps, delving into the mechanistic rationale and strategic considerations behind a proposed three-stage synthetic pathway. We will cover the construction of the pyrazole-5-carboxylic acid core, the critical regioselective nitration to install the nitro group at the C3 position, and the final N-vinylation at the N1 position. Each stage is presented with detailed, field-proven protocols, safety considerations, and supporting data, establishing a self-validating and reproducible synthetic strategy.
Introduction: The Significance of Functionalized Pyrazoles
Pyrazole derivatives are cornerstones of modern drug discovery, exhibiting a vast range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The strategic functionalization of the pyrazole ring is paramount to modulating these activities.
-
The Nitro Group (-NO2): As a potent electron-withdrawing group, the nitro moiety can significantly alter the electronic properties of the pyrazole ring, influencing its reactivity and intermolecular interactions. Nitropyrazoles are also precursors to highly energetic materials and can be reduced to the corresponding amino group, a key functional handle for further derivatization.[1]
-
The Vinyl Group (-CH=CH2): The N-vinyl group introduces a reactive handle for a variety of powerful chemical transformations, including polymerization, cycloaddition reactions, and transition-metal-catalyzed cross-coupling reactions.[2][3] This makes N-vinylpyrazoles valuable building blocks for creating complex molecular architectures and novel polymers.[2]
-
The Carboxylic Acid Group (-COOH): This functional group provides a crucial anchor point for forming amides, esters, and other derivatives, making it indispensable for library synthesis and the development of prodrugs.[4]
The combination of these three functionalities in a single molecule, 3-Nitro-1-vinylpyrazole-5-carboxylic acid, creates a highly versatile platform for chemical biology and drug development.
Retrosynthetic Analysis and Strategic Overview
A direct, single-step synthesis of the target molecule is not feasible. Therefore, a robust, multi-step strategy is required. Our retrosynthetic analysis disconnects the target molecule into logical, accessible precursors.
Caption: Retrosynthetic pathway for the target molecule.
This analysis logically divides the synthesis into three primary stages:
-
Stage 1: Construction of the Pyrazole-5-carboxylic Acid Core.
-
Stage 2: Regioselective Nitration of the Pyrazole Ring.
-
Stage 3: N-Vinylation of the Nitrated Intermediate.
The following sections will provide an in-depth examination of the experimental and mechanistic considerations for each stage.
Stage 1: Synthesis of the Pyrazole-5-carboxylic Acid Core
The most common and versatile method for constructing the pyrazole ring with a C5-carboxylic acid moiety is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with hydrazine.[5]
Conceptual Rationale
We will utilize the reaction between diethyl 2-(ethoxymethylene)-3-oxobutanedioate and hydrazine hydrate. The ethoxymethylene group acts as a masked aldehyde, and its reaction with the more nucleophilic nitrogen of hydrazine initiates the cyclization, while the ester groups provide the precursor to the carboxylic acid. Subsequent hydrolysis of the resulting ethyl ester yields the desired pyrazole-5-carboxylic acid. This is a well-established and high-yielding approach.[6]
Detailed Experimental Protocol: Synthesis of 1H-Pyrazole-5-carboxylic acid
Workflow Diagram
Caption: Workflow for the synthesis of the pyrazole carboxylic acid core.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2-(ethoxymethylene)-3-oxobutanedioate (1.0 eq) in absolute ethanol (100 mL).
-
Hydrazine Addition: While stirring, add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. The addition is mildly exothermic.
-
Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation of Ester Intermediate: Allow the mixture to cool to room temperature and then cool further in an ice bath. The product, ethyl 1H-pyrazole-5-carboxylate, may precipitate. If so, collect the solid by vacuum filtration. Otherwise, remove the solvent under reduced pressure to obtain the crude ester.
-
Saponification: To the crude ethyl 1H-pyrazole-5-carboxylate, add a 2M aqueous solution of sodium hydroxide (NaOH, 2.0 eq). Heat the mixture to 50-60 °C and stir vigorously for 4-12 hours, monitoring by TLC until the ester is fully consumed.[4]
-
Acidification and Precipitation: Cool the reaction mixture in an ice bath. Carefully acidify to pH 2-3 by the slow, dropwise addition of 1M hydrochloric acid (HCl). A white precipitate of 1H-pyrazole-5-carboxylic acid will form.[4]
-
Final Product Isolation: Stir the cold suspension for an additional 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum.
Stage 2: Regioselective Nitration of the Pyrazole Ring
This is the most critical step of the synthesis, as the regioselectivity of electrophilic nitration on the pyrazole ring is highly dependent on reaction conditions and the nature of existing substituents.[7][8] The carboxylic acid group at C5 is an electron-withdrawing, meta-directing deactivator. However, in the pyrazole system under strongly acidic conditions, the situation is complex. Nitration often occurs at the C4 position.[9] To achieve the desired C3-nitration, we propose a strategy involving N-nitration followed by a thermal or acid-catalyzed rearrangement, a known pathway for forming 3-nitropyrazoles.[1]
Conceptual Rationale
Direct nitration with mixed acids (HNO3/H2SO4) on pyrazole itself typically yields 4-nitropyrazole.[9] However, the synthesis of 3-nitropyrazole can be achieved via the rearrangement of N-nitropyrazole.[1] This two-step sequence involves first forming the N-nitro intermediate, which then rearranges to place the nitro group predominantly at the C3 position.
Nitration Mechanism Overview
Caption: Proposed mechanism for C3-nitration via an N-nitro intermediate.
Detailed Experimental Protocol: Synthesis of 3-Nitro-1H-pyrazole-5-carboxylic acid
-
Preparation of Nitrating Agent: In a flask cooled to -10 °C (ice-salt bath), slowly add concentrated nitric acid (HNO3, 1.5 eq) to acetic anhydride (Ac2O, 3.0 eq) while maintaining the temperature below 0 °C. Stir for 15 minutes to form acetyl nitrate in situ.
-
N-Nitration: Dissolve 1H-pyrazole-5-carboxylic acid (1.0 eq) in concentrated sulfuric acid in a separate flask, cooling to 0 °C. Slowly add the prepared acetyl nitrate solution dropwise, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the mixture at 0-5 °C for 2-3 hours. The formation of the N-nitro intermediate can be monitored by quenching a small aliquot in water and analyzing by LC-MS.
-
Rearrangement: After formation of the intermediate, slowly and carefully allow the reaction mixture to warm to room temperature, then heat to 40-50 °C for 1-2 hours to induce the rearrangement.
-
Workup and Isolation: Pour the cooled reaction mixture slowly onto crushed ice. A precipitate should form. Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Purification: Wash the crude solid with copious amounts of cold water. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-Nitro-1H-pyrazole-5-carboxylic acid.
Stage 3: N-Vinylation of 3-Nitropyrazole-5-carboxylic Acid
The final step is the introduction of the vinyl group onto the N1 position of the pyrazole ring. Classical methods often involve high-pressure acetylene or toxic mercury catalysts.[2] A more modern, safer, and highly efficient approach involves a copper-catalyzed N-vinylation using a stable vinyl source.
Conceptual Rationale
We propose a copper(II) fluoride/DMAP-catalyzed N-vinylation using a vinylsilane reagent. This method operates at room temperature, avoids the use of acetylene gas, and shows good functional group tolerance, which is critical given the presence of the nitro and carboxylic acid groups.[10] The reaction proceeds via the formation of an active copper(II) complex that facilitates the transfer of the vinyl group to the pyrazole nitrogen.
Detailed Experimental Protocol: Synthesis of 3-Nitro-1-vinylpyrazole-5-carboxylic acid
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-Nitro-1H-pyrazole-5-carboxylic acid (1.0 eq), copper(II) fluoride (CuF2, 0.1 eq), and 4-dimethylaminopyridine (DMAP, 2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE) as the solvent. Then, add the vinylsilane reagent (e.g., trimethoxy(vinyl)silane, 1.5 eq) via syringe.
-
Reaction: Stir the resulting suspension vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to afford the final target molecule, 3-Nitro-1-vinylpyrazole-5-carboxylic acid.
Characterization and Data Summary
The identity and purity of the final product and key intermediates must be confirmed using standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (δ, ppm) | Expected ¹³C NMR Signals (δ, ppm) |
| 1H-Pyrazole-5-carboxylic acid | C₄H₄N₂O₂ | 112.09 | ~13.0 (br s, 1H, COOH), ~7.8 (d, 1H), ~6.7 (d, 1H) | ~162 (C=O), ~140 (C), ~135 (CH), ~110 (CH) |
| 3-Nitro-1H-pyrazole-5-carboxylic acid | C₄H₃N₃O₄ | 157.09 | ~14.0 (br s, 1H, COOH), ~7.5 (s, 1H, pyrazole-H) | ~160 (C=O), ~155 (C-NO₂), ~145 (C), ~115 (CH) |
| 3-Nitro-1-vinylpyrazole-5-carboxylic acid | C₆H₅N₃O₄ | 183.12 | ~14.5 (br s, 1H, COOH), ~7.9 (s, 1H, pyrazole-H), ~7.2 (dd, 1H, N-CH=), ~6.0 (d, 1H, =CH₂), ~5.5 (d, 1H, =CH₂) | ~160 (C=O), ~154 (C-NO₂), ~142 (C), ~130 (N-CH=), ~118 (CH), ~110 (=CH₂) |
Safety Considerations
-
Nitration: Nitrating mixtures (HNO3/H2SO4, acetyl nitrate) are highly corrosive and powerful oxidizing agents. Reactions should be conducted in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. Temperature control is critical to prevent runaway reactions.
-
Solvents: Dichloroethane (DCE) is a suspected carcinogen. Handle only in a well-ventilated fume hood.
-
Energetic Potential: The final product contains a nitro group. While not expected to be a primary explosive, it should be handled with care and not subjected to excessive heat or mechanical shock.
Conclusion
This guide outlines a robust and logical three-stage synthetic route to 3-Nitro-1-vinylpyrazole-5-carboxylic acid, a molecule with significant potential in medicinal chemistry and materials science. By breaking down the synthesis into the formation of the pyrazole core, regioselective nitration, and modern N-vinylation, we have provided a scientifically sound and reproducible pathway. The detailed protocols, mechanistic insights, and safety considerations herein are intended to empower researchers to successfully synthesize this versatile chemical building block for their discovery programs.
References
-
Elguero, J., et al. (1969). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic, 1328. [Link]
-
Yin, C., et al. (2022). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 27(23), 8274. [Link]
-
Finar, I. L., & Hurlock, R. J. (1957). The nitration and bromination of 1-phenylpyrazole. Journal of the Chemical Society, 3024. [Link]
-
Grimmett, M. R., et al. (1988). The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid. Australian Journal of Chemistry, 41(12), 1975-1980. [Link]
-
Kim, J. K., et al. (2020). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 18(26), 4966-4974. [Link]
-
Insuasty, D., et al. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 3-15. [Link]
-
ResearchGate. (Various Authors). Synthesis of pyrazole carboxylic acid intermediate 5. ResearchGate Publication Database. [Link]
-
Senturk, M., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Bioorganic & Medicinal Chemistry, 16(24), 10135-10139. [Link]
-
Iaroshenko, V. O., & Mkrtchyan, S. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(16), 4991. [Link]
-
Padwa, A., et al. (2021). N-vinylation and N-allylation of 3,5-disubstituted pyrazoles by N–H insertion of vinylcarbenoids. Tetrahedron, 93, 132275. [Link]
-
Mkrtchyan, S., et al. (2018). The N-Vinyl Group as a Protection Group of the Preparation of 3(5)-Substituted Pyrazoles via Bromine—Lithium Exchange. Molecules, 23(12), 3122. [Link]
-
Mondal, K., et al. (2023). CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study. Organic Letters, 25(8), 1235–1240. [Link]
-
Sheremetev, A. B., et al. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan. Molecules, 28(1), 143. [Link]
-
Pace, V., et al. (2023). Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. Molecules, 28(16), 6030. [Link]
-
Iaroshenko, V. O. (2022). Synthesis and Properties of Pyrazoles. MDPI Encyclopedia. [Link]
-
Lyakhovnenko, O., et al. (2023). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][7][11]triazin-7(6H)-ones and Derivatives. Molecules, 28(18), 6690. [Link]
-
Organic Chemistry Portal. (Various Authors). Pyrazole Synthesis. . [Link]
-
Bildirici, I., & Menges, N. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 425-436. [Link]
-
Le Coz, G. (2016). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Current Organic Chemistry, 20(1), 1-20. [Link]
-
Lyakhovnenko, O., et al. (2023). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][7][11]triazin-7(6H). Molecules, 28(18), 6690. [Link]
-
Heller, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 268-282. [Link]
Sources
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. connectsci.au [connectsci.au]
- 9. guidechem.com [guidechem.com]
- 10. CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study [organic-chemistry.org]
- 11. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
